2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole
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Overview
Description
2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl, ethoxyphenyl, and fluorophenyl groups attached to a dihydropyrazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution reactions:
Cyclization: The final step involves cyclization to form the dihydropyrazole core, which can be facilitated by using suitable catalysts and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent, due to its ability to modulate specific biochemical pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar compounds to 2-(3-Chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole include other dihydropyrazole derivatives with different substituents on the aromatic rings. These compounds may have varying degrees of biological activity and chemical reactivity. For example:
2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
2-(3-Bromophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole: Substitution of chlorine with bromine can alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O/c1-2-28-19-12-10-16(11-13-19)22-15-23(20-8-3-4-9-21(20)25)27(26-22)18-7-5-6-17(24)14-18/h3-14,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFNARRGLRGDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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